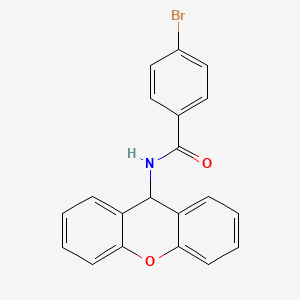
4-bromo-N-(9H-xanthen-9-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(9H-xanthen-9-yl)benzamide is a synthetic compound that belongs to the family of xanthenes. It has gained significant attention in scientific research due to its potential biological activity and applications. The compound is characterized by the presence of a bromine atom at the 4-position of the benzamide group and a xanthene moiety, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-bromo-N-(9H-xanthen-9-yl)benzamide involves several steps. One common method includes the reaction of 4-bromobenzoic acid with 9H-xanthene-9-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Analyse Chemischer Reaktionen
4-bromo-N-(9H-xanthen-9-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The xanthene moiety can undergo oxidation to form xanthone derivatives, which are known for their biological activities.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, which can be useful in drug development.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(9H-xanthen-9-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(9H-xanthen-9-yl)benzamide involves its interaction with specific molecular targets. The xanthene moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways . The bromine atom in the benzamide group can also play a role in enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
4-bromo-N-(9H-xanthen-9-yl)benzamide can be compared with other similar compounds, such as:
4-methyl-N-(9H-xanthen-9-yl)benzamide: This compound has a methyl group instead of a bromine atom, which can affect its chemical reactivity and biological activity.
4-bromo-N-(6-methyl-pyridin-2-yl)benzamide: This compound has a pyridine ring instead of a xanthene moiety, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromine atom and xanthene moiety, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H14BrNO2 |
|---|---|
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
4-bromo-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C20H14BrNO2/c21-14-11-9-13(10-12-14)20(23)22-19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23) |
InChI-Schlüssel |
NNGURTKKCFKROK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


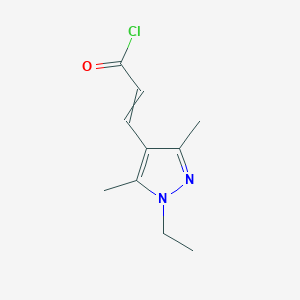
![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-ethoxy-3,3,3-trifluoroalaninate](/img/structure/B12467912.png)

![Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate](/img/structure/B12467916.png)
![1-{3,5-bis-O-[bis(4-methoxyphenyl)(phenyl)methyl]-beta-D-arabinofuranosyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B12467919.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12467929.png)
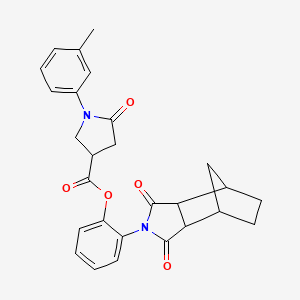
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12467932.png)
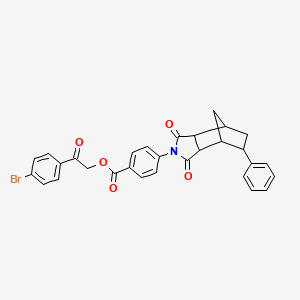
![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12467942.png)
![1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12467951.png)
![2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B12467962.png)
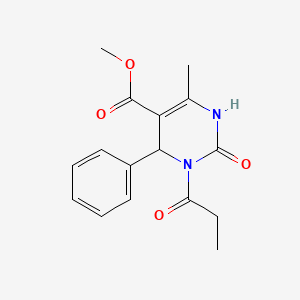
![tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B12467968.png)
